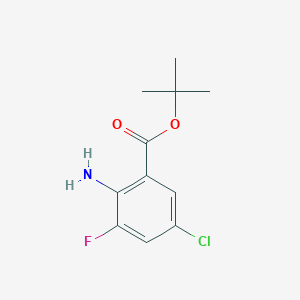

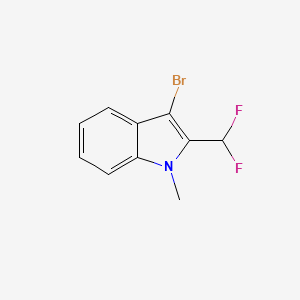

![molecular formula C13H9N3O2 B2936469 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid CAS No. 1784219-73-3](/img/structure/B2936469.png)

4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a structure-based design strategy . A group that could provide a hydrogen bond acceptor with a suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine has a molecular weight of 118.1359 . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine include a molecular weight of 118.1359 . The compound is solid in form .Wissenschaftliche Forschungsanwendungen

Pyrrolidine and Derivatives in Drug Discovery

The pyrrolidine ring, a saturated scaffold due to its sp3-hybridization, is widely used in medicinal chemistry to obtain compounds for treating human diseases. This interest is attributed to the efficient exploration of pharmacophore space and the contribution to the stereochemistry of molecules. Pyrrolidine derivatives, including pyrrolizines and pyrrolidine-2,5-diones, exhibit target selectivity and a diverse biological profile influenced by stereoisomers and the spatial orientation of substituents (Li Petri et al., 2021).

Pyridine-Based Compounds in Chemosensing and Medicinal Applications

Pyridine derivatives are significant in both medicinal and chemosensing applications, exhibiting a wide range of biological activities such as antifungal, antibacterial, and anticancer. They also serve as effective chemosensors for various ions and species. The structural versatility of pyridine derivatives allows for the design of active compounds and selective chemosensors (Abu-Taweel et al., 2022).

Pyrrolopyridines in Biological Activity

Pyrrolopyridines, or azaindoles, are reported for their significant biological activities, mainly as anticancer agents. The structural mimicry of the ATP molecule by the pyrrolopyridine scaffold makes these compounds effective kinase inhibitors, indicating their potential in the treatment of cancer and other diseases. Vemurafenib, a successful pyrrolopyridine derivative used for melanoma treatment, highlights the therapeutic efficiency of these compounds (El-Gamal & Anbar, 2017).

Supramolecular Chemistry and Calixpyrrole Scaffolds

Calixpyrrole components are utilized in the self-assembly of supramolecular capsules, offering a structural and conformational analogy to calixarenes. These capsules, derived from calixpyrrole scaffolds, show potential in various applications, including guest inclusion properties and the construction of molecular capsules with diverse functionalities (Ballester, 2011).

Zukünftige Richtungen

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives are promising . These compounds, particularly those with low molecular weight like compound 4h, could be appealing lead compounds beneficial to subsequent optimization . They are being developed as a class of derivatives targeting FGFR with development prospects .

Eigenschaften

IUPAC Name |

4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)11-6-8(1-3-14-11)10-5-9-2-4-15-12(9)16-7-10/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOIZBSJIYWZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)C3=CC(=NC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

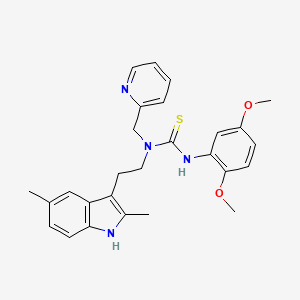

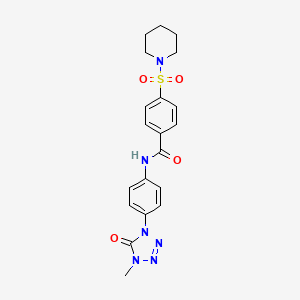

![N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936387.png)

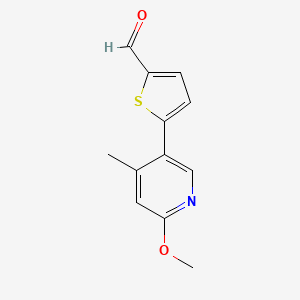

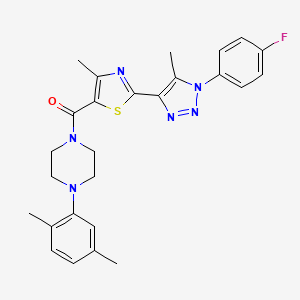

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)

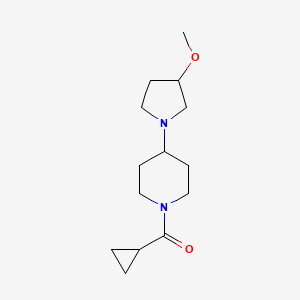

![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)

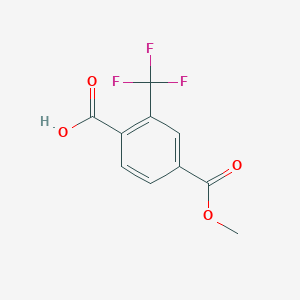

![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)

![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)

![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)